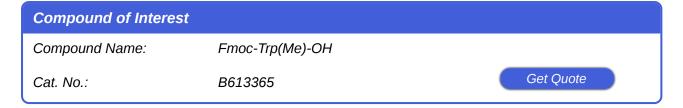


Technical Guide: Fmoc-Trp(1-Me)-OH for Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N α -Fmoc-Nin-methyl-L-tryptophan (Fmoc-Trp(1-Me)-OH), a crucial building block in solid-phase peptide synthesis (SPPS). The methylation of the indole nitrogen enhances the stability of the tryptophan residue, preventing undesired side reactions during peptide synthesis. This guide covers the compound's chemical properties, supplier information, and a detailed protocol for its application in SPPS.

Compound Identification and Properties

Fmoc-Trp(1-Me)-OH is a derivative of the amino acid tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the indole nitrogen is protected by a methyl group. This modification is particularly useful in preventing alkylation and oxidation of the indole ring during peptide synthesis.

Table 1: Chemical and Physical Properties of Fmoc-Trp(1-Me)-OH



Property	Value	Reference
CAS Number	1334509-86-2	[1]
Molecular Formula	C27H24N2O4	[1]
Molecular Weight	440.49 g/mol	[1]
Appearance	White to off-white solid	
Purity	Typically >97%	[2]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[2]

Supplier Information

Fmoc-Trp(1-Me)-OH is commercially available from a variety of chemical suppliers specializing in reagents for peptide synthesis.

Table 2: Selected Suppliers of Fmoc-Trp(1-Me)-OH

Supplier	Product Name Purity		
Sigma-Aldrich	N-Fmoc-1-methyl-L-tryptophan	95%	
Advanced ChemTech	Fmoc-Trp(Me)-OH	Not specified	
Chem-Impex	Nα-Fmoc-Nin-methyl-L- tryptophan	≥ 99.5% (Chiral HPLC)	
AbMole BioScience	Fmoc-Trp(1-Me)-OH >97%		
MedChemExpress	Fmoc-Trp(Me)-OH	Not specified	
Aralez Bio	Fmoc-1-methyl-L-tryptophan	Not specified	



Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Trp(1-Me)-OH is as a building block in Fmoc-based solid-phase peptide synthesis.[3] The Nin-methyl group serves as a stable protecting group for the indole side chain, which is often susceptible to modification under the acidic conditions of cleavage or during coupling reactions.

General Workflow for SPPS

The incorporation of Fmoc-Trp(1-Me)-OH follows the standard cycle of Fmoc-SPPS, which involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The basic steps in each cycle are deprotection, activation, and coupling.



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Figure 1. General workflow for the incorporation of Fmoc-Trp(1-Me)-OH in SPPS.

Detailed Experimental Protocol

This protocol provides a representative method for the manual coupling of Fmoc-Trp(1-Me)-OH onto a solid support (e.g., Rink Amide resin) with a free N-terminal amine.

Materials:

- Resin-bound peptide with a free amine
- Fmoc-Trp(1-Me)-OH
- N,N'-Diisopropylcarbodiimide (DIC)



- Hydroxybenzotriazole (HOBt)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% (v/v) Piperidine in DMF
- Diisopropylethylamine (DIPEA)

Procedure:

- Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
- · Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain the solution.
 - Repeat the treatment with 20% piperidine in DMF for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
- Amino Acid Activation:
 - In a separate vessel, dissolve Fmoc-Trp(1-Me)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
 - Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
- · Coupling:
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture at room temperature for 1-2 hours. The coupling time may need to be extended for sterically hindered residues.



- · Washing:
 - Drain the coupling solution.
 - Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
- Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free
 primary amines, indicating a complete coupling reaction. If the test is positive, repeat the
 coupling step.

Table 3: Common Reagents for Fmoc-Trp(1-Me)-OH Coupling

Reagent Class	Example Reagents	Typical Conditions	Notes
Carbodiimides	DIC/HOBt	3 eq. each, 1-2 h coupling	Cost-effective and widely used.
Phosphonium Salts	РуВОР	3 eq., 30-60 min coupling	Highly efficient, especially for hindered couplings.
Aminium/Uronium Salts	HBTU/HATU	3 eq., 30-60 min coupling	Fast and effective; HATU is preferred for minimizing racemization.

Cleavage and Side-Chain Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The Nin-methyl group on the tryptophan is stable to standard TFA cleavage conditions.

Cleavage Cocktail: A common cleavage cocktail for peptides containing tryptophan is Reagent K:

Trifluoroacetic acid (TFA): 82.5%



• Phenol: 5%

Water: 5%

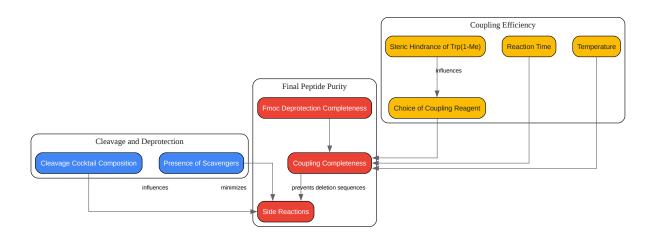
Thioanisole: 5%

• 1,2-Ethanedithiol (EDT): 2.5%

The scavengers in this cocktail (phenol, thioanisole, EDT) help to prevent re-attachment of reactive species to sensitive residues like tryptophan.

Logical Relationships in SPPS

The success of incorporating Fmoc-Trp(1-Me)-OH into a peptide chain depends on a series of logical dependencies, from the choice of reagents to the reaction conditions.





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